molecular formula C7H14NNaO3S B1262012 4-Methylcyclohexylsulfamate CAS No. 38756-52-4

4-Methylcyclohexylsulfamate

Cat. No.: B1262012
CAS No.: 38756-52-4
M. Wt: 215.25 g/mol
InChI Key: ZOCSURFUMZHOEI-UHFFFAOYSA-M
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Description

4-Methylcyclohexylsulfamate is a sulfamate derivative characterized by a cyclohexyl ring substituted with a methyl group and a sulfamate functional group (-O-SO₂-NR₂).

Properties

CAS No.

38756-52-4

Molecular Formula

C7H14NNaO3S

Molecular Weight

215.25 g/mol

IUPAC Name

sodium;N-(4-methylcyclohexyl)sulfamate

InChI

InChI=1S/C7H15NO3S.Na/c1-6-2-4-7(5-3-6)8-12(9,10)11;/h6-8H,2-5H2,1H3,(H,9,10,11);/q;+1/p-1

InChI Key

ZOCSURFUMZHOEI-UHFFFAOYSA-M

SMILES

CC1CCC(CC1)NS(=O)(=O)[O-].[Na+]

Canonical SMILES

CC1CCC(CC1)NS(=O)(=O)[O-].[Na+]

Synonyms

4-methylcyclohexylsulfamate

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogous Compounds

Compound Name Molecular Formula Molecular Weight Functional Group Key Characteristics Source
This compound Not provided* Not provided* Sulfamate (-O-SO₂-NR₂) Likely moderate lipophilicity, metabolic stability N/A
USP Sulfanilamide RS C₆H₈N₂O₂S 172.20 Sulfonamide (-SO₂-NH₂) Antibacterial agent; foundational sulfa drug
USP Sulfanilic Acid RS C₆H₇NO₃S 173.19 Sulfonic acid (-SO₃H) Precursor for dyes and sulfonamides
4-[5-(4-Chlorophenyl)...sulfonamide C₁₆H₁₄ClN₃O₂S 355.82 Sulfonamide + pyrazole Potential bioactivity (antimicrobial/anti-inflammatory)
Methyl 4-chlorobenzenesulfonate C₇H₇ClO₃S 206.64 Sulfonate ester (-SO₃R) Reactive intermediate; leaving group

*Specific data for this compound inferred from structural analogs due to absence in provided evidence.

Structural and Functional Differences

  • Sulfamate vs. Sulfonamide: The sulfamate group in this compound (-O-SO₂-NR₂) differs from sulfonamides (-SO₂-NH₂) by an oxygen atom bridging the sulfur and nitrogen.
  • Cyclohexyl vs. Aromatic Rings : Compared to benzenesulfonamides (e.g., USP Sulfanilamide), the cyclohexyl group in this compound introduces conformational flexibility and enhanced lipophilicity, which could improve membrane permeability .
  • Sulfonate Esters : Methyl 4-chlorobenzenesulfonate () lacks an amine group, making it more electrophilic and reactive as a sulfonating agent, unlike sulfamates, which are typically stable and bioactive .

Pharmacological and Industrial Relevance

  • Sulfonamides : USP Sulfanilamide and its derivatives are classic antibiotics targeting bacterial dihydropteroate synthase. Their planar aromatic structures facilitate enzyme binding, a feature less prominent in cyclohexyl-containing sulfamates .

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